6-methoxy-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-phenyl-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-7-8-16-12(10-15)9-13(11-21-16)17(19)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWBBDFMHPEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of 6-methoxy-2H-chromene-3-carboxylic acid with aniline in the presence of a coupling agent. One common method employs dry DMF (dimethylformamide) as the solvent and DIEA (diisopropylethylamine) as the base, with propyl phosphoric acid anhydride (T3P) as the coupling agent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes diverse chemical transformations due to its functional groups:
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Carboxamide group : Prone to hydrolysis, amidation, and acylation reactions.
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Methoxy group : Susceptible to oxidation or nucleophilic substitution.
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Phenyl substituent : May participate in aromatic substitution under specific conditions.
Amidation
The synthesis of 6-methoxy-N-phenyl-2H-chromene-3-carboxamide typically involves the reaction of a chromene carboxylic acid with aniline derivatives. Common methods include:
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Coupling agents : N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
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Reaction conditions : Reflux in ethanol or toluene for several hours, yielding amides with high purity .
Hydrolysis
The carboxamide group can hydrolyze to form a carboxylic acid:
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Reagent : Sodium hydroxide (NaOH) in aqueous conditions.
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Product : 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Oxidation
The methoxy group (-OCH₃) undergoes oxidation to a hydroxyl group (-OH):
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
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Product : 6-Hydroxy-N-phenyl-2-oxo-2H-chromene-3-carboxamide.
Substitution Reactions
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Nucleophilic aromatic substitution : The phenyl group attached to nitrogen may undergo substitution if activated, though steric hindrance limits reactivity.
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Alkylation/arylation : Introduction of alkyl or aryl groups via alkyl halides under basic conditions (e.g., K₂CO₃ in DMF).
Reaction Conditions and Yields
Key Findings and Implications
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Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 15 hours to 5 minutes) while maintaining high yields .
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Functional group reactivity : The carboxamide and methoxy groups enable modular modifications, enhancing biological activity (e.g., anticancer, anti-inflammatory) .
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Catalyst influence : Yb(OTf)₃ improves yields in chromene derivative synthesis under microwave conditions .
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-N-phenyl-2H-chromene-3-carboxamide has been primarily investigated for its potential as a therapeutic agent. The compound exhibits:
- Anticancer Activity : Studies have shown that it possesses significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values ranging from 0.16 to 33 µM against prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines, indicating its potential as a targeted cancer therapy .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| PC-3 | 0.16 - 6.16 | Induction of apoptosis |
| MCF-7 | 10 - 33 | Tubulin destabilization |
| A549 | Not specified | Apoptosis induction |
Inflammatory Diseases
The compound has been explored for its anti-inflammatory properties. It may act as an enzyme inhibitor or receptor modulator, potentially impacting pathways involved in inflammation .
Enzyme Inhibition
Research indicates that this compound interacts with specific enzymes, leading to the inhibition of their activity. This mechanism can reduce cell proliferation and induce apoptosis in cancerous cells .
Case Study 1: Anticancer Activity
In a comparative study involving several derivatives of chromene compounds, this compound was found to exhibit potent inhibition against c-Met kinase activity, a target associated with various cancers. The reported IC50 values ranged from 0.25 to 10.30 nM, highlighting its potential for targeted therapy in cancers linked to c-Met signaling .
Case Study 2: Inhibition of P2Y6 Receptor
Another study focused on the synthesis and testing of chromene derivatives as antagonists for the P2Y6 receptor. These compounds were evaluated for their ability to inhibit calcium mobilization in astrocytoma cells. The findings suggested that modifications at the chromene structure could enhance receptor binding affinity and selectivity .
Mechanism of Action
The mechanism of action of 6-methoxy-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes like pancreatic lipase by binding to the active site and preventing substrate access.
Signal Transduction: It may interfere with signaling pathways involved in inflammation and cancer cell proliferation.
Molecular Targets: Targets include enzymes, receptors, and other proteins involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Chromene Ring
The chromene ring’s substitution pattern significantly influences physicochemical and biological properties:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (6-OCH₃) improves solubility and H-bond acceptor capacity compared to bromo (6-Br), which increases molecular weight and may enhance membrane permeability .
- Positional Isomerism : 7-Methoxy derivatives (e.g., ) exhibit distinct electronic profiles compared to 6-methoxy analogues due to altered resonance effects.
Carboxamide Substitution Modifications
The carboxamide’s N-substituent dictates steric and electronic interactions:
- Electronic Effects : N-(4-methoxyphenyl) () provides an electron-rich aromatic system, contrasting with N-(3-trifluoromethylphenyl) (), where the CF₃ group strongly withdraws electrons.
- Steric Effects : Bulky substituents (e.g., dibenzyl or isopropyl ) may limit access to enzymatic active sites compared to the unsubstituted phenyl group in the target compound.
Data Tables
Table 1: Structural and Functional Comparison of Chromene Carboxamides
Biological Activity
6-Methoxy-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN O. The structure features a methoxy group at the 6-position and a phenyl group at the nitrogen of the amide, contributing to its unique biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit pancreatic lipase, which is crucial in lipid metabolism. This inhibition can potentially aid in obesity management by reducing fat absorption.
- Receptor Antagonism : Research indicates that derivatives similar to this compound can act as antagonists to Gq-coupled receptors such as P2Y6. These interactions may influence calcium mobilization and cellular signaling pathways associated with inflammation and cancer progression .
Anticancer Properties
Research has highlighted the potential anticancer effects of this compound. A study demonstrated that certain chromene derivatives can inhibit topoisomerase II activity, leading to cell cycle arrest and apoptosis in cancer cell lines . The compound's ability to interfere with DNA replication processes positions it as a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, likely through its interaction with specific signaling pathways involved in inflammation. This includes modulation of cytokine production and inflammatory cell migration, which are critical in conditions such as arthritis and inflammatory bowel diseases .
Study on Pancreatic Lipase Inhibition
A notable study explored the efficacy of this compound in inhibiting pancreatic lipase. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting its potential application in obesity treatment.
Research on Topoisomerase II Inhibition
In another investigation focusing on topoisomerase II inhibition, derivatives similar to this compound demonstrated potent inhibitory effects on both TopoIIα and TopoIIβ. This dual inhibition led to significant reductions in cell proliferation rates across various cancer cell lines, reinforcing the need for further exploration of this compound's analogs in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Methyl-N-phenyl-2H-chromene-3-carboxamide | Similar structure with methyl group | Moderate anticancer activity |
| N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide | Methoxy group on phenyl ring | Anti-inflammatory properties |
| 6-Methoxy-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide | Additional methoxy group | Enhanced lipophilicity and potential interactions |
Q & A
Q. What are the established synthetic routes for 6-methoxy-N-phenyl-2H-chromene-3-carboxamide, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis of chromene-carboxamide derivatives typically involves condensation reactions. For example, a related coumarin compound, 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, was synthesized by reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide in the presence of potassium carbonate (base) and DMF (solvent) . Key parameters include:
- Base selection : Strong bases (e.g., K₂CO₃) enhance deprotonation efficiency.
- Solvent polarity : Polar aprotic solvents like DMF improve reaction kinetics.
- Purification : Flash column chromatography on silica gel followed by recrystallization (e.g., acetone) ensures high purity .
For 6-methoxy-N-phenyl derivatives, analogous methods may involve coupling 6-methoxy-2H-chromene-3-carboxylic acid with aniline derivatives using carbodiimide coupling agents.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ ~3.8 ppm, aromatic signals).
- X-ray crystallography : Single-crystal studies resolve bond lengths and angles. For instance, related chromene-carboxamides were validated via X-ray diffraction, confirming lactone ring geometry and substituent positions .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₁₅NO₃: calc. 293.1052).
Advanced Research Questions
Q. What strategies are recommended for optimizing reaction conditions in the synthesis of this compound under green chemistry principles?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Replace DMF with ethanol or water to reduce toxicity .
- Catalysis : Use piperidine as a mild base to minimize waste .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. 24 hours for conventional reflux) .
- Factorial design : Employ Taguchi or Box-Behnken designs to identify critical variables (e.g., temperature, stoichiometry) .
Q. How can computational chemistry aid in designing derivatives of this compound with enhanced bioactivity?
- Methodological Answer : Computational approaches include:
- Quantum chemical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize synthetic targets .
- Reaction path search : Algorithms like AFIR (Artificial Force-Induced Reaction) explore feasible reaction pathways for novel derivatives .
Q. How do structural modifications at the methoxy or phenyl groups affect the compound’s bioactivity, and what experimental approaches validate these effects?
- Methodological Answer :
- Modification strategies :
- Methoxy group : Replace with ethoxy or halogen to alter lipophilicity.
- Phenyl group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Validation methods :
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or anticancer activity via MTT assays .
- SAR studies : Compare IC₅₀ values across derivatives to establish structure-activity relationships .
Data Contradiction and Analytical Challenges
Q. What are the common analytical challenges in characterizing this compound, and how are they resolved?
- Methodological Answer : Challenges include:
- Isomer separation : Chromatographic resolution of E/Z isomers using chiral HPLC columns .
- Trace impurities : Detect via LC-MS with electrospray ionization (ESI) and quantify using external calibration curves.
- Crystallization issues : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain X-ray-quality crystals .
Q. How can discrepancies in reported biological activity data for chromene-carboxamide derivatives be systematically addressed?
- Methodological Answer : Resolve contradictions through:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., 48-hour incubation).
- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers .
- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
